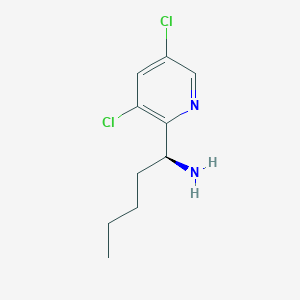
(S)-1-(3,5-Dichloropyridin-2-yl)pentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(3,5-Dichloropyridin-2-yl)pentan-1-amine is a chiral amine compound that features a pyridine ring substituted with two chlorine atoms at the 3 and 5 positions. The compound also contains a pentyl chain attached to the nitrogen atom of the pyridine ring. This structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3,5-Dichloropyridin-2-yl)pentan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,5-dichloropyridine.
Alkylation: The pyridine ring is alkylated using a suitable alkylating agent, such as pentyl bromide, in the presence of a base like potassium carbonate.
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques, such as chromatography or crystallization, to isolate the (S)-enantiomer.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale alkylation reactions followed by efficient chiral resolution processes. The use of continuous flow reactors and automated separation techniques can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3,5-Dichloropyridin-2-yl)pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry
(S)-1-(3,5-Dichloropyridin-2-yl)pentan-1-amine is used as a building block in the synthesis of more complex organic molecules
Biology
In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its ability to form stable complexes with metal ions makes it useful in metalloprotein studies.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of chiral drugs. Its structural features can be exploited to develop new therapeutic agents with improved efficacy and selectivity.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-1-(3,5-Dichloropyridin-2-yl)pentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds with active site residues, while the pyridine ring can participate in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
®-1-(3,5-Dichloropyridin-2-yl)pentan-1-amine: The enantiomer of the compound, which may exhibit different biological activity.
1-(3,5-Dichloropyridin-2-yl)butan-1-amine: A shorter-chain analog with potentially different chemical and physical properties.
1-(3,5-Dichloropyridin-2-yl)hexan-1-amine: A longer-chain analog that may have different solubility and reactivity.
Uniqueness
(S)-1-(3,5-Dichloropyridin-2-yl)pentan-1-amine is unique due to its specific chiral configuration and the presence of two chlorine atoms on the pyridine ring. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C10H14Cl2N2 |
|---|---|
Molecular Weight |
233.13 g/mol |
IUPAC Name |
(1S)-1-(3,5-dichloropyridin-2-yl)pentan-1-amine |
InChI |
InChI=1S/C10H14Cl2N2/c1-2-3-4-9(13)10-8(12)5-7(11)6-14-10/h5-6,9H,2-4,13H2,1H3/t9-/m0/s1 |
InChI Key |
SZFAQPQUCYXFBO-VIFPVBQESA-N |
Isomeric SMILES |
CCCC[C@@H](C1=C(C=C(C=N1)Cl)Cl)N |
Canonical SMILES |
CCCCC(C1=C(C=C(C=N1)Cl)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Ethynyl-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one](/img/structure/B12975188.png)
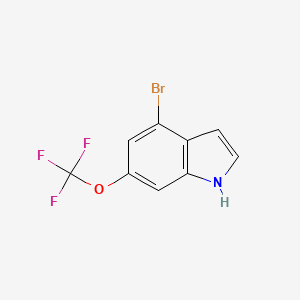
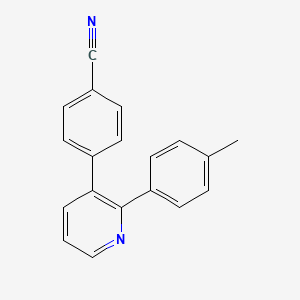
![6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12975208.png)

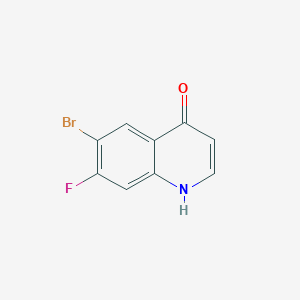
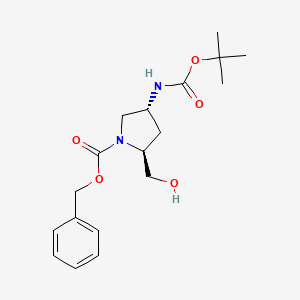
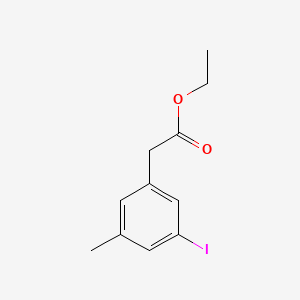
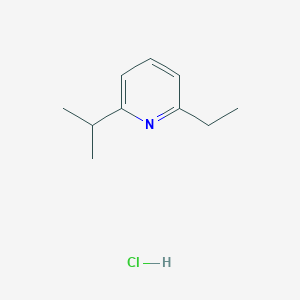
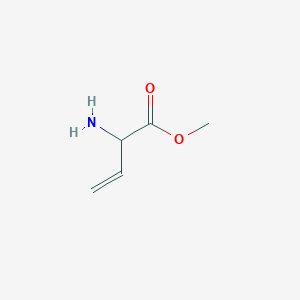


![1-Oxa-7-azaspiro[4.4]nonan-3-ol](/img/structure/B12975264.png)
![2-Bromo-1-(pyrazolo[1,5-a]pyridin-4-yl)ethanone](/img/structure/B12975272.png)
